molecular formula C13H11FN2O B377495 2-fluoro-N-(pyridin-2-ylmethyl)benzamide

2-fluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B377495
M. Wt: 230.24g/mol
InChI Key: GEHYMFPMHXHNNR-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pyridin-2-ylmethyl)benzamide (JSF-2208) is a fluorinated benzamide derivative synthesized via a condensation reaction, yielding a white solid with 95% efficiency . Its molecular formula is C₁₄H₁₂FN₂O, confirmed by HRMS (m/z 231.2 [M + H]⁺), and its structure is validated by ¹H NMR spectroscopy. Key spectral features include a broad singlet at δ 8.91 ppm (amide NH) and a doublet at δ 8.52 ppm (pyridinyl proton) . The fluorine atom at the ortho position of the benzamide ring induces intramolecular hydrogen bonding (C–F···H–N), stabilizing the molecule’s conformation . This compound serves as a scaffold for drug discovery, with modifications targeting kinases and other biological receptors .

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24g/mol

IUPAC Name

2-fluoro-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H11FN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17)

InChI Key

GEHYMFPMHXHNNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-pyridinemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(2-pyridinylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Fluoro-N-(2-pyridinylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Hydrogen Bonding

  • 2-Chloro-N-(4-methoxyphenyl)benzamide : Unlike 2-fluoro derivatives, chloro analogs exhibit an antiperiplanar arrangement between the N–H bond and the Cl substituent, eliminating intramolecular hydrogen bonding. This contrasts sharply with the syn conformation in 2-fluoro-N-(pyridin-2-ylmethyl)benzamide, where C–F···H–N interactions dominate .
  • N-Benzoyl-2-hydroxybenzamide : The hydroxyl group at the ortho position forms a stronger O–H···O=C hydrogen bond, reducing conformational flexibility compared to the weaker C–F···H–N interaction in fluorinated analogs .

Table 1: Structural and Spectroscopic Comparisons

Compound Substituent Intramolecular Interaction Key ¹H NMR Shifts (δ, ppm) Reference
This compound 2-F C–F···H–N 8.91 (br s, NH), 8.52 (d, pyridine)
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl None 7.25–7.35 (m, aromatic), 3.80 (s, OCH₃)
N-Benzoyl-2-hydroxybenzamide 2-OH O–H···O=C 10.20 (s, OH), 7.80–7.90 (m, benzoyl)

Physicochemical Properties

  • Solubility and Stability : The fluorine atom in this compound enhances lipophilicity compared to hydroxy or methoxy derivatives (e.g., 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide), improving membrane permeability . However, chloro analogs (e.g., 2-chloro-5-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide) exhibit higher crystallinity due to stronger halogen interactions .
  • Molecular Weight and Complexity : Derivatives like 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide (14ak) have higher molecular weights (464.2 g/mol) and complex NMR spectra, reflecting reduced solubility compared to the parent compound .

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) Yield (%) Solubility (LogP) Biological Activity Reference
This compound 231.2 95 2.1 (predicted) Kinase inhibition scaffold
N-Benzoyl-2-hydroxybenzamide 257.3 79 1.8 Anti-inflammatory
2-Chloro-5-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide 354.8 N/A 3.5 Undisclosed (structural study)

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